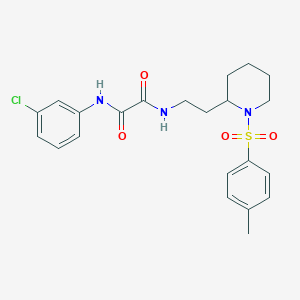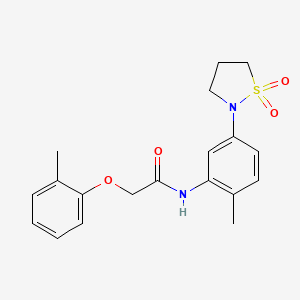
2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-5-(2-(piperidin-1-yl)ethoxy)phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPEP and belongs to the class of phenylpyrazole derivatives.
Scientific Research Applications
Imaging Agent Development
One research application involves the synthesis of compounds for potential use as imaging agents, particularly in positron emission tomography (PET) to study CB1 cannabinoid receptors in the brain. For instance, the synthesis and evaluation of a compound with a structure incorporating elements like methoxyphenyl and piperidin-1-yl as a potential PET ligand for imaging CB1 receptors demonstrates the utility of such compounds in medical diagnostics and neurological research (Kumar et al., 2004).
Computational Chemistry and Molecular Docking
Computational studies, including molecular docking and quantum chemical calculations, explore the molecular structure, vibrational spectra, and electronic properties of compounds. This approach aids in understanding the interactions between molecules and biological targets, potentially predicting biological activity. A study involving molecular docking and quantum chemical analysis provides insights into the structural and electronic features of such compounds, offering a foundation for designing drugs with improved efficacy and reduced side effects (Viji et al., 2020).
Structural Chemistry
The study of tautomerism, crystal structure, and hydrogen bonding patterns in compounds with pyrazole and methoxyphenyl groups enriches our understanding of their solid-state chemistry. These investigations reveal how molecular conformation and intermolecular interactions can influence the physical properties of materials, which is crucial for the development of new materials with desired characteristics (Cornago et al., 2009).
Pharmacokinetics and Pharmacodynamics
Research in this area focuses on the relationship between drug concentration and biological responses, essential for drug development. Studies on compounds like PF02341066, which shares structural similarities, provide insights into the mechanisms of action, efficacy, and optimal dosing of new therapeutic agents (Yamazaki et al., 2008).
Synthesis and Reactivity
The synthesis of novel compounds and investigation of their reactivity form the basis of developing new drugs and materials. Research on the synthesis of heterocyclic derivatives incorporating coumarin-2-one moiety, for example, expands the repertoire of synthetic methods and potential applications of such compounds in various domains (Int, 2019).
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-5-(2-piperidin-1-ylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-28-18-7-5-17(6-8-18)21-16-24-25-23(21)20-10-9-19(15-22(20)27)29-14-13-26-11-3-2-4-12-26/h5-10,15-16,27H,2-4,11-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZRHTAQHUKSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)

![2-[[1-[2-(3-Chlorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2738114.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2738116.png)
![N-benzyl-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2738119.png)


![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)
![3-chloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2738127.png)
![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)
![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)
![3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738130.png)